molecular formula C17H21NO5 B11941022 cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid CAS No. 17716-20-0

cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid

Cat. No.: B11941022
CAS No.: 17716-20-0
M. Wt: 319.4 g/mol
InChI Key: IOLUJWPGKYFKOB-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid is a chemical compound with the molecular formula C17H21NO5 and a molecular weight of 319.361 g/mol . This compound is known for its unique structure, which includes an ethoxycarbonyl group attached to a phenyl ring, and a hexahydrophthalamic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid typically involves the reaction of hexahydrophthalic anhydride with 4-(ethoxycarbonyl)aniline under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid undergoes various chemical reactions, including:

Scientific Research Applications

cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .

Comparison with Similar Compounds

cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid can be compared with other similar compounds, such as:

  • cis-N-(4-Acetylphenyl)hexahydrophthalamic acid
  • cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid
  • cis-N-(2,3-Dichlorophenyl)hexahydrophthalamic acid
  • cis-N-(Hexadecyl)hexahydrophthalamic acid

These compounds share a similar hexahydrophthalamic acid core but differ in the substituents attached to the phenyl ring.

Properties

CAS No.

17716-20-0

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

(1S,2R)-2-[(4-ethoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H21NO5/c1-2-23-17(22)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(20)21/h7-10,13-14H,2-6H2,1H3,(H,18,19)(H,20,21)/t13-,14+/m1/s1

InChI Key

IOLUJWPGKYFKOB-KGLIPLIRSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.